molecular formula C28H46N2O4 B057323 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate CAS No. 113756-89-1

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate

Cat. No. B057323
CAS RN: 113756-89-1
M. Wt: 474.7 g/mol
InChI Key: WTRAZOVTEAIRDM-ZOWNYOTGSA-N
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Description

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate, also known as DCHAP, is a versatile and important chemical compound used in a variety of scientific and industrial applications. It is a cyclic amine that contains a phenyl ring with a tert-butoxycarbonyl group attached to it. DCHAP is a useful organic compound for a variety of research applications, including organic synthesis, materials science, and biochemistry.

Scientific Research Applications

Crystal Structure Analysis

The compound dicyclohexylaminium (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate has been studied for its crystal structure, revealing Boc-l-threoninate anions and dicyclohexylaminium cations. A network of O—H⋯O and N—H⋯O hydrogen bonds leads to chains of ions running along the b axis, indicating its potential for detailed structural analysis in materials science and chemistry (Bryndal & Lis, 2007).

Catalysis and Organic Synthesis

Research highlights the utility of dicyclohexylamine in catalysis and organic synthesis. For instance, it is mentioned in the context of α-arylation of esters catalyzed by palladium complexes, suggesting its role in facilitating complex organic transformations (Huang, Deluca, & Hartwig, 2012). Furthermore, dicyclohexylamine is involved in enantioselective α-aminations of 1,3-dicarbonyl compounds, showcasing its application in the synthesis of chiral molecules (Kumar, Ghosh, & Gladysz, 2016).

Heterogeneous Catalysis

The compound has been used in the N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient and environmentally benign catalyst. This highlights its role in improving the sustainability and efficiency of chemical processes (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Molecular Complex Formation

Studies have explored the interaction of dicyclohexylamine with phenols, revealing the formation of stable 1:1 molecular complexes. This could have implications for understanding molecular interactions and designing new materials or chemical sensors (Komissarova, Vol’eva, Belostotskaya, Kurkovskaya, & Starikova, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRAZOVTEAIRDM-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375925
Record name N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113756-89-1
Record name N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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